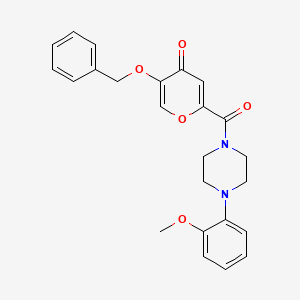
2-(4-甲氧基苯基)-4-氧代-4H-色烯-3-基 2-氯苯甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-chlorobenzenecarboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives
科学研究应用
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-chlorobenzenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as anti-inflammatory and antioxidant properties, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating diseases like cancer and cardiovascular disorders.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence and photostability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-chlorobenzenecarboxylate typically involves multi-step organic reactions. One common method is the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with 2-chlorobenzoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-chlorobenzenecarboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties can protect cells from oxidative stress by scavenging free radicals.
相似化合物的比较
Similar Compounds
2-(4-methoxyphenyl)-4H-chromen-4-one: A simpler analog with similar biological activities.
2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl benzoate: Another derivative with comparable chemical properties.
Uniqueness
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-chlorobenzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and chloro substituents enhances its potential for diverse applications in medicinal chemistry and material science.
属性
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO5/c1-27-15-12-10-14(11-13-15)21-22(20(25)17-7-3-5-9-19(17)28-21)29-23(26)16-6-2-4-8-18(16)24/h2-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEYXWPIYGGTHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((2-ethoxyphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2360419.png)



![N-(benzo[d]thiazol-2-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2360423.png)


![1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(oxolan-2-ylmethyl)urea](/img/structure/B2360427.png)



![(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide](/img/structure/B2360438.png)
![1-[(benzyloxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid](/img/structure/B2360439.png)

